4-bromo-N'-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Bromobenzoyl)-2-(methylthio)nicotinohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromobenzoyl group attached to a nicotinohydrazide backbone, with a methylthio substituent, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Bromobenzoyl)-2-(methylthio)nicotinohydrazide typically involves the reaction of 4-bromobenzoyl chloride with 2-(methylthio)nicotinohydrazide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N’-(4-Bromobenzoyl)-2-(methylthio)nicotinohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Bromobenzoyl)-2-(methylthio)nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
N’-(4-Bromobenzoyl)-2-(methylthio)nicotinohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(4-Bromobenzoyl)-2-(methylthio)nicotinohydrazide involves its interaction with specific molecular targets. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Chlorobenzoyl)-2-(methylthio)nicotinohydrazide
- N’-(4-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide
- N’-(4-Methylbenzoyl)-2-(methylthio)nicotinohydrazide
Uniqueness
N’-(4-Bromobenzoyl)-2-(methylthio)nicotinohydrazide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and binding affinity to biological targets, making it distinct from its chlorinated, fluorinated, or methylated analogs.
Properties
Molecular Formula |
C14H12BrN3O2S |
---|---|
Molecular Weight |
366.23 g/mol |
IUPAC Name |
N'-(4-bromobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C14H12BrN3O2S/c1-21-14-11(3-2-8-16-14)13(20)18-17-12(19)9-4-6-10(15)7-5-9/h2-8H,1H3,(H,17,19)(H,18,20) |
InChI Key |
ZRLFILRTBXBTJK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.